
4-(1H-pyrazol-4-yl)pyrimidine
Übersicht
Beschreibung
4-(1H-pyrazol-4-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a pyrazole ring, making it a unique structure with potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Potassium carbonate in ethanol under reflux conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacological Applications
1.1. Inhibition of IRAK4 Kinase Activity
One of the prominent applications of 4-(1H-pyrazol-4-yl)pyrimidine derivatives is their role as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key signaling molecule involved in the inflammatory response, making it an attractive target for treating various inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus.
A series of modifications to the compound led to the development of potent IRAK4 inhibitors with excellent pharmacokinetic properties suitable for oral administration. For instance, certain derivatives exhibited IC50 values as low as 0.3 nM, indicating high potency against IRAK4 . The optimization process included enhancing permeability and selectivity through structural modifications, which significantly improved their therapeutic potential.
1.2. Anticancer Properties
Recent studies have also highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression in cancer cells. Mechanistic studies demonstrated that these compounds reduced the phosphorylation of retinoblastoma protein in colorectal cancer cells, suggesting a pathway through which they exert their anticancer effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications at specific positions on the pyrazole and pyrimidine rings can significantly influence the compound's potency and selectivity:
Modification | Effect on Potency | Comments |
---|---|---|
Cyano group at pyridine core | Increased potency | Enhanced interaction with target proteins |
Methyl group substitution | Moderate improvement | Slightly improved binding affinity |
Introduction of diamines | Improved selectivity | Enhanced pharmacokinetic properties |
These findings underscore the importance of systematic modification in enhancing the therapeutic efficacy of this compound.
Recent Advances in Drug Design
The ongoing research into this compound has led to various innovative approaches in drug design:
3.1. Development of Radioligands
Recent advancements include the synthesis of radiofluorinated analogues for positron emission tomography (PET) imaging, which could facilitate non-invasive visualization of target receptors in vivo. Such developments are particularly relevant for neurological applications where understanding receptor distribution can aid in diagnosing conditions like schizophrenia .
3.2. Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives are being explored extensively, with compounds demonstrating significant inhibition of cytokine release in preclinical models . This positions them as potential candidates for treating chronic inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as kinases by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-pyrazol-1-yl)pyrimidine
- 2-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Comparison: 4-(1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research .
Biologische Aktivität
4-(1H-pyrazol-4-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a pyrazole moiety. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase, which is crucial in cancer proliferation pathways. The IC50 values for some derivatives were reported as low as 0.034 μM, indicating potent activity against cancer cell lines such as MDA-MB-468 .
Table 1: Cytotoxicity of Selected Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
15 | MDA-MB-468 | 0.135 | EGFR inhibition |
16 | NCI 60-cell panel | 0.054 | Broad-spectrum cytotoxicity |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. Compounds containing the pyrazole structure have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
4 | 61 | 76 | 10 |
16 | 85 | 93 | 10 |
Antimicrobial Activity
Research has also indicated that pyrazole derivatives exhibit antimicrobial properties against various pathogens. In vitro studies showed that certain derivatives were effective against strains such as E. coli and Aspergillus niger, with some compounds achieving over 98% inhibition compared to standard antibiotics like rifampin .
Table 3: Antimicrobial Activity
Compound | Pathogen | Inhibition (%) | Standard Drug |
---|---|---|---|
4b | E. coli | >98 | Rifampin |
4 | Aspergillus niger | Not effective | - |
The biological activities of this compound are largely attributed to its ability to modulate key signaling pathways:
- EGFR Inhibition : The compound acts as a competitive inhibitor of EGFR, disrupting downstream signaling involved in cell proliferation and survival.
- Cytokine Modulation : It reduces the production of inflammatory cytokines, thus mitigating the inflammatory response.
- Antimicrobial Mechanisms : The precise mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Recent Case Studies
Several case studies have been published detailing the efficacy of pyrazole derivatives in clinical settings:
- A study reported the successful application of a novel pyrazole derivative in patients with advanced cancer, leading to significant tumor reduction in a subset of participants.
- Another case highlighted the use of a pyrazole-based compound for treating chronic inflammatory conditions, showcasing improved patient outcomes compared to traditional therapies.
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-4-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTWNCQBNQUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408040 | |
Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-87-5 | |
Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 4-(1H-pyrazol-4-yl)pyrimidine scaffold interact with its target, JNK, and what are the downstream effects of this interaction?
A1: The provided abstract focuses on the optimization of this compound derivatives as pan-JNK inhibitors. While the exact binding mode is not described in this abstract, it mentions the use of X-ray crystallography and computational modeling during the lead optimization process []. This suggests that structural information about the interaction between the this compound derivatives and JNK was obtained and utilized to guide further chemical modifications. JNK, or c-Jun N-terminal kinases, are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cellular processes like inflammation, apoptosis, and gene expression. Inhibiting JNK activity has been explored as a therapeutic strategy for various diseases, including neurodegenerative diseases like Huntington's disease.
Q2: What were the key challenges in optimizing the pharmacokinetic properties of the this compound derivatives, and how did the researchers address them?
A2: The research highlighted the challenge of rapid clearance for the this compound derivatives, particularly in liver microsomal incubations []. While one optimized compound (9t) demonstrated desirable permeability and low efflux potential, its high plasma clearance limited brain exposure. To overcome this, researchers co-administered 9t with 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor, successfully achieving brain exposure levels sufficient for further investigation in a mouse model []. This approach highlights the importance of optimizing not only the compound's inherent properties but also considering strategic co-administration to modulate its pharmacokinetic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.